molecular formula C16H16N4O2 B032797 Acetamide, N,N'-(azodi-4,1-phenylene)bis- CAS No. 15446-39-6

Acetamide, N,N'-(azodi-4,1-phenylene)bis-

Cat. No. B032797
CAS RN: 15446-39-6
M. Wt: 296.32 g/mol
InChI Key: JLFZFBSUNFGETA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N,N'-(azodi-4,1-phenylene)bis- (AAPB) is an organic compound that has a wide range of applications in the scientific and medical fields. It is a white, crystalline solid with a melting point of around 86°C. It is also known as 1,2-bis(1-azodi-4-phenyl)ethanamide or 1,2-bis(azodi-4-phenyl)ethanamide. This compound has a wide range of uses in biochemistry, organic chemistry, and pharmaceuticals.

Scientific Research Applications

Biological Effects and Toxicology

Acetamide, N,N'-(azodi-4,1-phenylene)bis-, and its derivatives have been studied extensively for their biological effects and potential toxicological implications. Kennedy (2001) provided a comprehensive update on the toxicology of acetamide, including its mono and dimethyl derivatives. This review highlights the commercial importance of these chemicals and their biological consequences of exposure in humans, adding considerably to our understanding of their safety profiles. It emphasizes the variability in biological responses among these chemicals, reflecting their biology and usage (Kennedy, 2001).

Environmental Impact and Degradation

The degradation of acetaminophen, a related compound, through advanced oxidation processes (AOPs) reveals insights into the environmental impact of acetamide derivatives. Qutob et al. (2022) collected and summarized state-of-the-art studies on acetaminophen by-products, their biotoxicity, proposed degradation pathways, and the use of the Fukui function for predicting the most reactive sites. The study identifies various by-products and their toxic impacts, emphasizing the necessity of treating these compounds before their release into the environment (Qutob et al., 2022).

Hepatotoxicity and Therapeutic Challenges

Acetaminophen's hepatotoxicity offers parallels to the toxicological challenges posed by acetamide derivatives. Tittarelli et al. (2017) review the literature on paracetamol toxicity, one of the most common causes of poisoning worldwide. The review highlights the mechanisms of liver damage and related fatalities, stressing the importance of education and research in mitigating risks associated with its use (Tittarelli et al., 2017).

Adsorptive Elimination from Water

The environmental protection efforts through adsorptive elimination of related compounds from water, as discussed by Igwegbe et al. (2021), suggest methods that could be applicable to acetamide derivatives. Their comprehensive review on acetaminophen adsorption from water underscores the effectiveness of various adsorbents and the mechanisms of action, providing a foundation for future work in removing these pollutants from aqueous solutions (Igwegbe et al., 2021).

Molecular Pathogenesis and Treatment Options

Understanding the molecular pathogenesis of acetaminophen-induced liver injury sheds light on potential treatment options for injuries caused by acetamide derivatives. Cai et al. (2022) summarize the mechanisms involved in the pathogenesis, including hepatocyte necrosis, sterile inflammation, and regeneration. The review also discusses current treatments for acetaminophen-induced liver injury, offering insights into novel strategies for managing toxicities associated with acetamide derivatives (Cai et al., 2022).

properties

IUPAC Name

N-[4-[(4-acetamidophenyl)diazenyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-11(21)17-13-3-7-15(8-4-13)19-20-16-9-5-14(6-10-16)18-12(2)22/h3-10H,1-2H3,(H,17,21)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFZFBSUNFGETA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065890
Record name Acetamide, N,N'-(azodi-4,1-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15446-39-6
Record name N,N′-(1,2-Diazenediyldi-4,1-phenylene)bis[acetamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15446-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N,N'-(1,2-diazenediyldi-4,1-phenylene)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015446396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p,p'-Azodiacetanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97288
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N,N'-(1,2-diazenediyldi-4,1-phenylene)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N,N'-(azodi-4,1-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-(azodi-4,1-phenylene)bisacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.861
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

69 parts of 82% pure 4-aminoacetanilide, 80 parts of sodium perborate and 20 parts of boric acid in 1,000 parts by volume of glacial acetic acid are stirred at room temperature. After 5 minutes, a violet solution is produced, which is heated to 60°. At this temperature, an exothermic reaction takes place, and the temperature rises, without heating, to 70°. A beige precipitate separates out. The suspension thus obtained is stirred for a further 6 hours at 60° and is then cooled to 20° and filtered. The filter residue is washed with water until neutral and is dried in vacuo at 60°. The product is a beige powder which melts between 286° and 290°, with decomposition. The yield is 39.4 parts (70% of theory).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.